molecular formula C17H21N3O B7788161 6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one

6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one

Cat. No.: B7788161
M. Wt: 283.37 g/mol
InChI Key: DPMTUEWGTRSEJU-UHFFFAOYSA-N
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Description

6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a phenylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one typically involves the reaction of a pyrimidine derivative with a phenylpiperidine derivative. One common method involves the alkylation of 6-methylpyrimidin-4-one with 4-phenylpiperidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperidine moiety is known to interact with opioid receptors, potentially leading to analgesic effects. The pyrimidine ring may also interact with various enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one is unique due to its specific combination of a pyrimidine ring and a phenylpiperidine moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-13-11-17(21)19-16(18-13)12-20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMTUEWGTRSEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)CN2CCC(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)CN2CCC(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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